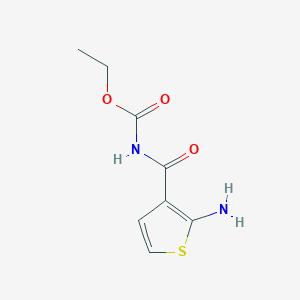

Ethyl (2-aminothiophene-3-carbonyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(2-aminothiophene-3-carbonyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-7(11)5-3-4-14-6(5)9/h3-4H,2,9H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQFKEBUNBNDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Ethyl (2-aminothiophene-3-carbonyl)carbamate shares structural similarities with several carbamates discussed in the evidence:

- Thiophene vs. This could influence binding affinity in biological systems .

- Lipophilicity : Carbamates with aromatic substituents (e.g., 4-chloro-phenyl derivatives) exhibit log k values ranging from 1.2 to 3.5, depending on alkyl chain length and halogenation . The thiophene moiety may confer moderate lipophilicity, balancing solubility and membrane permeability.

Carcinogenicity and Mutagenicity

- Vinyl Carbamate: Exhibits 10–50× higher carcinogenic potency than ethyl carbamate in murine models, inducing lung adenomas, hepatic carcinomas, and skin tumors. It is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 via cytochrome P-450-mediated activation .

- Ethyl Carbamate: Classified as IARC Group 2A ("probably carcinogenic"), with concentrations in alcoholic beverages (e.g., cachaça, Chinese liquors) often exceeding regulatory limits (150–210 µg/L). Synergistic effects with ethanol exacerbate risks .

- Target Compound: No direct carcinogenicity data are available. However, the presence of a reactive amine group raises theoretical concerns about metabolic activation to electrophilic intermediates, as seen in vinyl carbamate .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.